![molecular formula C16H21N5O B2676841 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1169992-74-8](/img/structure/B2676841.png)
1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
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Overview
Description
1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a chemical compound that has been extensively researched for its potential in various scientific fields. It is a urea derivative that has shown promising results in the fields of medicinal chemistry, drug discovery, and biomedical research.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the development or progression of various diseases. It may also work by modulating certain cellular pathways or signaling pathways that are involved in disease development.
Biochemical and Physiological Effects:
1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, improve insulin sensitivity, and improve cardiovascular function. It has also been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
Future Directions
There are many potential future directions for research on 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea. Some potential directions include further studies on its mechanism of action, optimization of its structure for improved efficacy and safety, and development of new applications in the fields of drug discovery, diagnostics, and biomedical research. It may also be studied for its potential in combination therapies with other drugs or treatments.
Synthesis Methods
The synthesis of 1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves the reaction of 2-((6-methylpyridazin-3-yl)amino)ethylamine with 2-ethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity compound.
Scientific Research Applications
1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been extensively studied for its potential in various scientific fields. It has shown promising results in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its potential as a diagnostic tool for the detection of certain diseases.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-3-13-6-4-5-7-14(13)19-16(22)18-11-10-17-15-9-8-12(2)20-21-15/h4-9H,3,10-11H2,1-2H3,(H,17,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNPGVHVXLCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea |
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